![molecular formula C19H16N2O4S B2693127 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 2034263-11-9](/img/structure/B2693127.png)
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: is a complex organic compound that features a unique combination of benzothiophene, furan, and oxazole moieties
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Sensors: The compound can be used in the development of sensors for detecting specific analytes due to its unique electronic properties.
Coatings: It can be applied in coatings to provide specific functionalities such as corrosion resistance or antimicrobial activity.
Mechanism of Action
Target of Action
The primary target of this compound is beta-lactamase , an enzyme found in Escherichia coli (strain K12) . Beta-lactamase plays a crucial role in bacterial resistance by breaking down beta-lactam antibiotics, rendering them ineffective. By interacting with beta-lactamase, our compound aims to disrupt this resistance mechanism .
Mode of Action
Upon binding to beta-lactamase, our compound inhibits its enzymatic activity. This inhibition prevents the breakdown of beta-lactam antibiotics, enhancing their effectiveness against bacterial infections. Essentially, it disarms the bacterial defense system, allowing antibiotics to exert their full potential .
Biochemical Pathways
The affected pathways include those related to bacterial cell wall synthesis and maintenance. By inhibiting beta-lactamase, our compound indirectly supports the action of beta-lactam antibiotics, which target cell wall components. This disruption ultimately weakens bacterial cell walls, leading to cell lysis and death .
Result of Action
The compound’s action results in increased susceptibility of bacteria to beta-lactam antibiotics. By preserving the activity of these antibiotics, it contributes to more effective bacterial eradication and improved patient outcomes .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Specific details regarding these environmental effects remain undisclosed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and furan intermediates, followed by their coupling with an oxazole derivative. Key steps include:
Formation of Benzothiophene Intermediate: This can be achieved through cyclization reactions involving thiophenol and suitable alkynes or alkenes under acidic or basic conditions.
Synthesis of Furan Intermediate: Furan derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reaction: The benzothiophene and furan intermediates are then coupled with an oxazole derivative using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base (e.g., triethylamine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and furan moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and furan rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC.
Bases: Triethylamine, sodium hydroxide.
Major Products:
Oxidation Products: Oxidized derivatives of benzothiophene and furan.
Reduction Products: Reduced oxazole derivatives.
Substitution Products: Substituted benzothiophene and furan derivatives.
Comparison with Similar Compounds
Benzothiophene Derivatives: Compounds containing the benzothiophene moiety, such as benzo[d]thiazole-2-thiol derivatives, exhibit similar electronic properties and biological activities.
Furan Derivatives: Compounds like naphtho[1,2-b]benzofuran derivatives share structural similarities and can undergo similar chemical reactions.
Oxazole Derivatives: Compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have comparable heterocyclic structures and applications.
Uniqueness: N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to the combination of benzothiophene, furan, and oxazole moieties in a single molecule. This unique structure imparts distinct electronic, chemical, and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-19(23,17-9-12-5-2-3-7-16(12)26-17)11-20-18(22)13-10-15(25-21-13)14-6-4-8-24-14/h2-10,23H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZMISPVUVEQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)(C3=CC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(1,3-benzodioxol-5-yl)acetyl]-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2693044.png)
![N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2693046.png)
![methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate](/img/structure/B2693048.png)

![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)
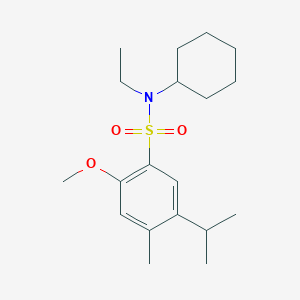
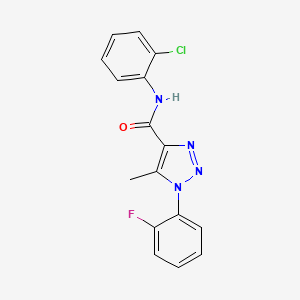
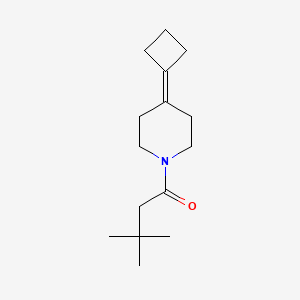
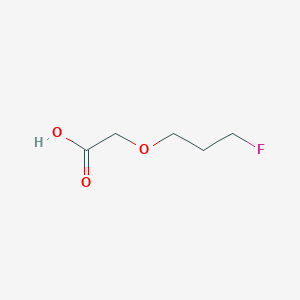
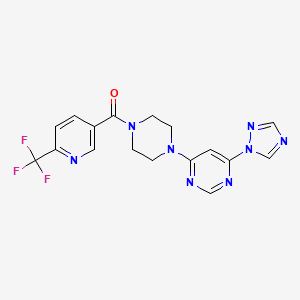
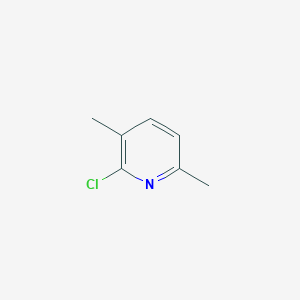
![(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine](/img/structure/B2693060.png)
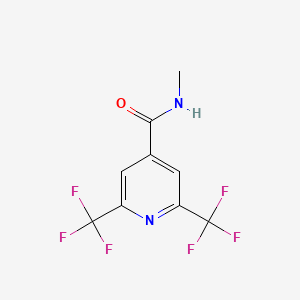
![2,4-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2693062.png)
